molecular formula C10H9N3O3S B2621104 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1795502-86-1

2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate

Cat. No. B2621104
CAS RN: 1795502-86-1
M. Wt: 251.26
InChI Key: QKPNLRVDGQUUJX-UHFFFAOYSA-N
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Description

ROY is an organic compound that serves as a chemical intermediate to the drug olanzapine . It has been the subject of intensive study due to its ability to exist in multiple well-characterised crystalline polymorphic forms .


Synthesis Analysis

The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine . The synthesis involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile . The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide ROY .


Molecular Structure Analysis

The molecular formula of ROY is C12H9N3O2S . It has been crystallised in at least thirteen polymorphic forms . The various crystal forms display alternative conformers, a type of stereoisomerism where rotation at single bonds leads to a distinct three-dimensional configuration in the solid .


Chemical Reactions Analysis

ROY is known for its polymorph-dependent fast crystal growth mode below and above the glass transition temperature . The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .


Physical And Chemical Properties Analysis

ROY has a molar mass of 259.28 g·mol−1 and a melting point of 99–102 °C . It is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .

Safety and Hazards

The compound has been labelled with the signal word “Warning” under the GHS labelling system . Hazard statements include H410, and precautionary statements include P273, P391, P501 .

properties

IUPAC Name

[2-(2-methyl-5-nitroanilino)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-7-2-3-8(13(15)16)4-9(7)12-10(14)5-17-6-11/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNLRVDGQUUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate

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